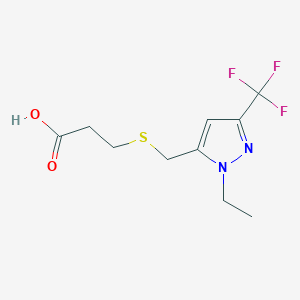
5-(1-Aminoethyl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Aminoéthyl)-4-méthylpyridin-2-amine : est un composé organique qui appartient à la classe des dérivés de la pyridine. Ce composé présente un cycle pyridine substitué par un groupe aminoéthyl en position 5 et un groupe méthyle en position 4.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5-(1-Aminoéthyl)-4-méthylpyridin-2-amine implique généralement les étapes suivantes :
Produit de départ : La synthèse commence par la 4-méthylpyridine.
Alkylation : La 4-méthylpyridine subit une alkylation avec un agent alkylant approprié pour introduire le groupe aminoéthyl en position 5.
Amination : Le produit intermédiaire est ensuite soumis à une amination pour introduire le groupe amino à la position souhaitée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés d’alkylation et d’amination à grande échelle, utilisant des réacteurs à écoulement continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l’efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium.
Substitution : Les groupes amino et méthyle peuvent participer à des réactions de substitution, où ils sont remplacés par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits :
Oxydation : Dérivés oxydés du cycle pyridine.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés de la pyridine substitués avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie :
- Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
- Agit comme un ligand en chimie de coordination.
Biologie :
- Étudié pour son potentiel de composé bioactif dans la découverte de médicaments.
- Étudié pour ses interactions avec les macromolécules biologiques.
Médecine :
- Exploré pour ses applications thérapeutiques potentielles, notamment comme agent antimicrobien ou anticancéreux.
Industrie :
- Utilisé dans le développement de matériaux de pointe présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de la 5-(1-Aminoéthyl)-4-méthylpyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe aminoéthyl peut former des liaisons hydrogène et des interactions électrostatiques avec les sites actifs de ces cibles, modulant leur activité. Le composé peut également participer à des réactions redox, influençant les voies et les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires :
4-Méthylpyridine : N’a pas le groupe aminoéthyl, ce qui le rend moins polyvalent en termes de réactivité chimique.
5-(1-Aminoéthyl)pyridine : Structure similaire mais sans le groupe méthyle, affectant ses propriétés stériques et électroniques.
Unicité :
- La présence à la fois du groupe aminoéthyl et du groupe méthyle dans la 5-(1-Aminoéthyl)-4-méthylpyridin-2-amine fournit une combinaison unique d’effets stériques et électroniques, améliorant sa réactivité et ses applications potentielles dans divers domaines.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
5-(1-aminoethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5-3-8(10)11-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H2,10,11) |
Clé InChI |
BUAFUVGBYSOVPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



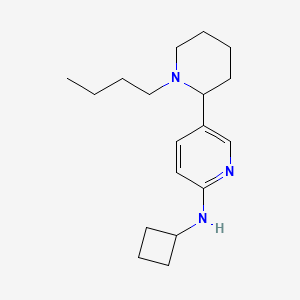
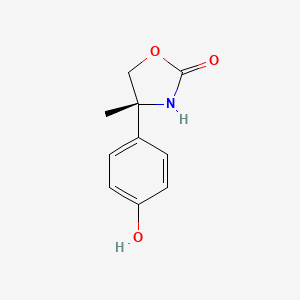
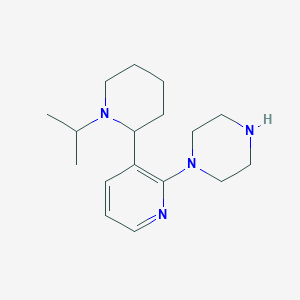
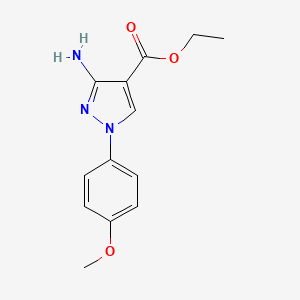


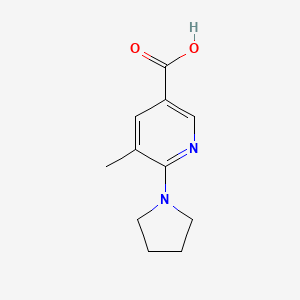
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
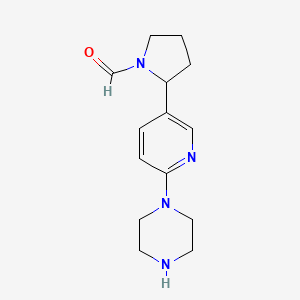
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)

